2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is a heterocyclic compound that features both an imidazole and a pyridine ring. The trifluoromethyl group attached to the pyridine ring enhances its chemical stability and lipophilicity, making it a valuable compound in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via nucleophilic substitution reactions using reagents like trifluoromethyl iodide.
Coupling with Pyridine: The final step involves coupling the imidazole ring with a pyridine derivative under conditions such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using optimized conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring.
Reduction: Reduction reactions can target the pyridine ring, leading to the formation of dihydropyridine derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include various substituted imidazole and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential as an antifungal and antibacterial agent.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that are crucial for biological processes.
Pathways Involved: The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
2-(1H-imidazol-1-yl)pyridine: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(trifluoromethyl)pyridine: Does not contain the imidazole ring, limiting its applications in certain fields.
1H-imidazole-4-carboxaldehyde: Contains an aldehyde group instead of a pyridine ring.
Uniqueness
2-(1H-imidazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the imidazole and pyridine rings, along with the trifluoromethyl group. This combination imparts distinct chemical and physical properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-imidazol-1-yl-5-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N3/c10-9(11,12)7-1-2-8(14-5-7)15-4-3-13-6-15/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEHWGLUHEGUQRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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